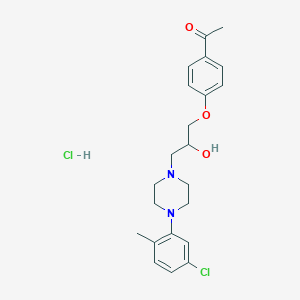
1-(4-(3-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)ethanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(3-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)ethanone hydrochloride is a useful research compound. Its molecular formula is C22H28Cl2N2O3 and its molecular weight is 439.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-(3-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)ethanone hydrochloride, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C29H36ClN5O3 |
| Molecular Weight | 570.15 g/mol |
| LogP | 4.5739 |
| Polar Surface Area | 58.009 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It is suggested that the piperazine moiety plays a crucial role in modulating dopaminergic and serotonergic pathways, which are significant in the treatment of psychiatric disorders.
Key Mechanisms:
- Dopamine Receptor Modulation : The compound exhibits affinity for D2 and D4 dopamine receptors, potentially influencing mood regulation and psychotic symptoms.
- Serotonin Receptor Interaction : It may also act as a serotonin receptor antagonist, contributing to its anxiolytic effects.
- Inhibition of Phosphodiesterases : This action can lead to increased levels of cyclic AMP (cAMP), enhancing neuronal signaling.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antidepressant Effects
In animal models, the compound has demonstrated significant antidepressant-like effects, as evidenced by reduced immobility in the forced swim test (FST) and tail suspension test (TST).
Anxiolytic Activity
Studies show that it reduces anxiety-like behaviors in elevated plus maze (EPM) tests, suggesting its potential as an anxiolytic agent.
Neuroprotective Properties
Preliminary findings indicate neuroprotective effects against oxidative stress-induced neuronal damage, potentially through the modulation of antioxidant enzyme activity.
Case Studies
Several studies have investigated the efficacy of this compound in various therapeutic contexts:
- Study on Depression Models : A study published in Journal of Medicinal Chemistry reported that administration of the compound resulted in a statistically significant decrease in depressive behaviors in rodent models when compared to control groups .
- Anxiety Reduction : Another investigation highlighted its effectiveness in reducing anxiety symptoms in a chronic unpredictable stress model, with results indicating a notable increase in exploration behavior in EPM tests .
- Neuroprotection : Research conducted on cultured neuronal cells demonstrated that the compound protects against glutamate-induced excitotoxicity, suggesting potential applications in neurodegenerative diseases .
特性
IUPAC Name |
1-[4-[3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O3.ClH/c1-16-3-6-19(23)13-22(16)25-11-9-24(10-12-25)14-20(27)15-28-21-7-4-18(5-8-21)17(2)26;/h3-8,13,20,27H,9-12,14-15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCKBSJAJWJFRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COC3=CC=C(C=C3)C(=O)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














